molecular formula C16H15N5O4 B2945554 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034515-49-4

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2945554
CAS No.: 2034515-49-4
M. Wt: 341.327
InChI Key: MCHCPOMZPNBASL-UHFFFAOYSA-N
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Description

This compound features a benzodioxole-5-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a 1-ethylpyrazole moiety (). Its structural complexity arises from the integration of three pharmacophoric elements:

  • Benzodioxole: A fused aromatic ring system with electron-rich properties.
  • 1,2,4-Oxadiazole: A heterocycle known for metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-2-21-8-11(6-18-21)15-19-14(25-20-15)7-17-16(22)10-3-4-12-13(5-10)24-9-23-12/h3-6,8H,2,7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHCPOMZPNBASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities associated with this compound, drawing on diverse sources and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole moiety linked to an oxadiazole and a benzo[d][1,3]dioxole structure. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Synthesis of the Pyrazole Core : The pyrazole ring is synthesized through the reaction of hydrazine with 1,3-diketones.
  • Formation of the Oxadiazole : The oxadiazole ring is introduced via cyclization reactions involving carboxylic acids or their derivatives.
  • Final Coupling : The final product is obtained by coupling the pyrazole and oxadiazole intermediates with the benzo[d][1,3]dioxole framework.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to those in this study have shown inhibitory effects against several cancer cell lines:

Compound TypeCell Lines TestedIC50 Values (µM)
Oxadiazole DerivativesColon (HT-29), Lung (A549), Breast (MCF7)10 - 50
Pyrazole DerivativesVarious Cancer Types20 - 100

In particular, studies have demonstrated that oxadiazole derivatives can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .

Anti-inflammatory Properties

Compounds within the same chemical class have also exhibited anti-inflammatory effects. They inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response. The anti-inflammatory activity is often assessed using models such as carrageenan-induced paw edema in rodents.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in cancer metabolism and inflammation.
  • Apoptosis Induction : It has been shown to trigger apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : The compound may cause G2/M phase arrest in cancer cells, preventing proliferation.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that certain modifications significantly enhanced activity against breast and lung cancers .
  • Anti-inflammatory Effects : Another research project focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that these compounds could reduce inflammation markers in animal models .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Molecular Weight Key Substituents Reported Applications/Activities Reference
Target Compound () Not provided 1-Ethylpyrazole, oxadiazole, benzodioxole Unknown (structural focus)
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) ~275.3 Heptyl chain Umami flavor enhancer
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a) ~327.3 3,4-Dimethoxyphenyl α-Amylase inhibition; antidiabetic activity
N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide (A11) 487.9 [M+Na]+ Biphenyl-furan Undisclosed (synthetic focus)
CAS 1226441-48-0 () Not provided 4-Methoxyphenoxy-oxadiazole, benzodioxole Structural analog (oxadiazole focus)

Key Observations :

  • Substituent Diversity : The target compound’s 1-ethylpyrazole and oxadiazole distinguish it from flavoring agents (e.g., FEMA 4232) and antidiabetic derivatives (e.g., HSD-2).

Pharmacological Potential

  • Antidiabetic Activity : HSD-2 (IC50 ~2.1 µM against α-amylase) demonstrates the benzodioxole carboxamide’s role in glucose regulation . The target compound’s pyrazole-oxadiazole moiety may enhance binding to metabolic enzymes.
  • Flavoring Applications : FEMA 4232’s alkyl chain optimizes solubility and receptor interaction for umami taste . The target compound’s heterocycles likely preclude flavoring utility due to increased polarity.
  • Enzyme Inhibition : Oxadiazole-containing compounds (e.g., ’s protease ligands) highlight this heterocycle’s role in targeting catalytic sites.

Metabolic and Toxicological Considerations

  • Metabolism: Benzodioxole derivatives undergo cytochrome P450-mediated oxidation, as seen in FEMA 4232 .
  • Toxicity: Limited data exist, but benzodioxole carboxamides generally exhibit low acute toxicity (e.g., FEMA 4232’s GRAS status) .

Q & A

(Basic) What are the standard synthetic routes for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis typically involves multi-step protocols, including cyclocondensation, alkylation, and functional group transformations. For example:

  • Step 1 : Formation of the oxadiazole core via cyclization of precursors like 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH₂Cl) in DMF using K₂CO₃ as a base .
  • Step 2 : Introduction of the benzo[d][1,3]dioxole moiety through coupling reactions, such as condensation with activated carboxylic acid derivatives .
  • Step 3 : Final purification via column chromatography or recrystallization.

(Basic) Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing pyrazole and oxadiazole protons) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for carboxamide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

(Advanced) How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in alkylation steps .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .
  • Temperature Control : Reflux conditions (e.g., 120°C in POCl₃ for cyclization) can increase reaction rates while minimizing side products .
  • Workup Refinement : Use of anhydrous Na₂SO₄ for drying and gradient elution in chromatography improves purity .

(Advanced) What strategies resolve contradictions in spectral data during structural elucidation?

  • Comparative Analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., pyrazole-4-carboxylic acid derivatives) .
  • Computational Validation : Density Functional Theory (DFT) calculations predict ¹H/¹³C chemical shifts and optimize geometry, aligning theoretical and experimental data .
  • 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguous proton-carbon connectivity in crowded spectral regions .

(Advanced) How can computational methods predict the reactivity or bioactivity of this compound?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., enzymes or receptors) by simulating ligand-receptor complexes .
  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack .
  • Pharmacophore Modeling : Map critical functional groups (e.g., oxadiazole, benzo[d][1,3]dioxole) for structure-activity relationship (SAR) studies .

(Basic) What intermediates are critical in synthesizing this compound?

  • Pyrazole Intermediates : 1-Ethyl-1H-pyrazol-4-yl derivatives prepared via cyclocondensation of hydrazines with diketones or esters .
  • Oxadiazole Precursors : 5-(Chloromethyl)-1,2,4-oxadiazole intermediates generated via thiol-alkylation reactions .
  • Benzo[d][1,3]dioxole Carboxamides : Activated esters (e.g., NHS esters) facilitate coupling with amine-containing intermediates .

(Advanced) How to design experiments for evaluating biological activity (e.g., anticonvulsant or enzyme inhibition)?

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., COX-2 or MAO) using fluorometric/colorimetric substrates .
    • Cellular Models : Test cytotoxicity in cell lines (e.g., HepG2) via MTT assays to establish therapeutic indices .
  • In Vivo Models : Rodent seizure models (e.g., maximal electroshock) assess anticonvulsant efficacy, with dose-response curves for ED₅₀ determination .

(Advanced) What challenges arise in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Functional Group Interdependence : Substitutions on the pyrazole or oxadiazole rings may exhibit non-additive effects on bioactivity .
  • Stereochemical Complexity : Chiral centers (e.g., in dihydro-1H-pyrazole derivatives) require enantioselective synthesis and separate bioactivity profiling .
  • Solubility Limitations : Hydrophobic moieties (e.g., benzo[d][1,3]dioxole) may reduce aqueous solubility, necessitating prodrug strategies .

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